molecular formula C30H31ClN4O7S B1583872 Pigment red 5 CAS No. 6410-41-9

Pigment red 5

Cat. No. B1583872
CAS RN: 6410-41-9
M. Wt: 627.1 g/mol
InChI Key: LMULDSDQRQVZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pigment Red 5, also known as Fast Carmine FB, is a bright bluish-red naphthol pigment . It is mainly used in water-based applications such as water-based inks, coatings, textile printing, and is also suitable for offset inks, PA inks, PP inks, powder coatings, and industrial paints .


Molecular Structure Analysis

The molecular formula of this compound is C30H31ClN4O7S . It has an average mass of 627.108 Da and a monoisotopic mass of 626.160217 Da .


Physical And Chemical Properties Analysis

This compound appears as a red powder with a bluish shade . It has a tinting strength of 95-105%, an oil absorption of 35-45 g/100g, a heat resistance of 160°C, a light fastness of 6-7, a pH value of 6.0-8.0, and a density of 1.50 .

Scientific Research Applications

Bacterial Pigment Extraction and Applications

Bacterial pigments, including red ones like Pigment Red 5, have versatile applications. They are used in the dairy, pharmaceutical, and food industries. Carotenoid pigments, for instance, are natural colorants for food products and dying of cloth. These pigments, isolated from bacterial species, also exhibit antimicrobial, antioxidant, and anticancer activities. Key methods in their study include UV-Visible spectrophotometry and GC/MS analysis for pigment identification and characterization (Selvi & Iyer, 2018).

Chemistry of Natural Plant Pigments

Natural plant pigments, including red pigments, are extensively studied for their chemistry and photochemistry. They contribute to the red, purple, and blue colors of fruits and flowers. These pigments are non-toxic, water-soluble, and exhibit antioxidant activity, making them beneficial for health. They are used in the preparation of semi-synthetic dyes, pigments, and fluorescence probes (Quina & Bastos, 2018).

Red Pigments in Microorganisms and their Industrial Applications

Red pigments like this compound are explored in various microorganisms for industrial applications. Studies focus on improving pigment production for use as food and cosmetic additives. These studies involve optimizing culture conditions and exploring the biosynthetic pathways of these pigments (Huang et al., 2020).

Optical Properties of Red Pigments

The optical properties of red pigments, including this compound, are important for various applications. Studies involve measuring absorption, reflection, and scattering in different mediums, which is crucial for understanding their use in paints, coatings, and other materials (Heuer et al., 2011).

Mechanism of Action

CI 12490

, also known as Pigment red 5 or N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide , is a synthetic azo dye used primarily as a colorant in various cosmetic products . Here is an overview of its mechanism of action:

Safety and Hazards

Pigment Red 5 should be handled with care to avoid dust formation and contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31ClN4O7S/c1-6-35(7-2)43(38,39)19-12-13-25(40-3)24(15-19)33-34-28-20-11-9-8-10-18(20)14-21(29(28)36)30(37)32-23-16-22(31)26(41-4)17-27(23)42-5/h8-17,36H,6-7H2,1-5H3,(H,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMULDSDQRQVZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0050394
Record name C.I. Pigment Red 5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0050394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6410-41-9
Record name Pigment Red 5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6410-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Pigment Red 5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006410419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]diazenyl]-3-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0050394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulphonyl]-2-methoxyphenyl]azo]-3-hydroxynaphthalene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT RED 5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91OZU993LX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pigment red 5
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pigment red 5
Reactant of Route 3
Reactant of Route 3
Pigment red 5
Reactant of Route 4
Reactant of Route 4
Pigment red 5
Reactant of Route 5
Reactant of Route 5
Pigment red 5
Reactant of Route 6
Reactant of Route 6
Pigment red 5

Q & A

Q1: What is the key innovation in the presented method for preparing Pigment Red 5?

A1: The research article describes a novel method for synthesizing this compound that focuses on improving yield and promoting efficient coupling reactions. [] The key innovations include:

  • Catalytic enhancement: The addition of 2,4,6 tri-(1-phenethyl)-phenol polyethylene glycol ether with 8-30 EO accelerates the reaction speed, leading to a higher synthesis rate of high-performance this compound. []

Q2: Does the article discuss the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?

A2: No, the article primarily focuses on optimizing the synthesis method for this compound and does not delve into its detailed structural characterization, spectroscopic data, or properties beyond its application as a pigment. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.